molecular formula C18H25ClN2O B14171298 N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride CAS No. 61876-26-4

N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride

Cat. No.: B14171298
CAS No.: 61876-26-4
M. Wt: 320.9 g/mol
InChI Key: KGSMSQYOYAZVGW-UHFFFAOYSA-N
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Description

N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride typically involves the reaction of 1-adamantylamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The isonicotinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives of the adamantane ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted isonicotinamide derivatives.

Scientific Research Applications

N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.

    Materials Science: The compound’s rigid structure makes it useful in the design of novel polymers and materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication or cancer cell proliferation by interfering with key enzymes or signaling pathways. The adamantane moiety enhances the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with an adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

Uniqueness

N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is unique due to its isonicotinamide group, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61876-26-4

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N2O.ClH/c1-12(20-17(21)16-2-4-19-5-3-16)18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,12-15H,6-11H2,1H3,(H,20,21);1H

InChI Key

KGSMSQYOYAZVGW-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NC=C4.Cl

Origin of Product

United States

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